PROP-2-EN-1-YL 2-[(3-ETHYL-4-METHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETATE
Overview
Description
PROP-2-EN-1-YL 2-[(3-ETHYL-4-METHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETATE: is a synthetic organic compound belonging to the class of coumarins. Coumarins are a group of aromatic compounds known for their diverse biological activities and applications in various fields such as medicine, agriculture, and industry . This particular compound is characterized by its unique structure, which includes a chromenone core substituted with an ethyl and methyl group, and an acetate ester linked to a prop-2-en-1-yl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PROP-2-EN-1-YL 2-[(3-ETHYL-4-METHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETATE typically involves the following steps:
Formation of the Chromenone Core: The chromenone core can be synthesized through the condensation of 4-chlorobenzaldehyde with malonic acid in the presence of piperidine as a catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistent quality and yield. The use of high-throughput screening and optimization of reaction conditions can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
PROP-2-EN-1-YL 2-[(3-ETHYL-4-METHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur at the acetate ester group, leading to the formation of different ester derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Ester derivatives with various functional groups.
Scientific Research Applications
PROP-2-EN-1-YL 2-[(3-ETHYL-4-METHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETATE has several scientific research applications:
Mechanism of Action
The mechanism of action of PROP-2-EN-1-YL 2-[(3-ETHYL-4-METHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETATE involves its interaction with various molecular targets and pathways:
Anti-inflammatory Action: The compound inhibits the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).
Antioxidant Activity: It scavenges free radicals and reduces oxidative stress by enhancing the activity of antioxidant enzymes.
Anti-cancer Effects: The compound induces apoptosis in cancer cells by activating caspases and inhibiting cell proliferation pathways.
Comparison with Similar Compounds
PROP-2-EN-1-YL 2-[(3-ETHYL-4-METHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETATE can be compared with other similar compounds such as:
2-Isopropenyl-4a,8-dimethyl-1,2,3,4,4a,5,6,7-octahydronaphthalene: Similar in structure but lacks the chromenone core.
Naphthalene, 3,4,4a,5,6,7,8,8a-octahydro-7-isopropylene-1,4a-dimethyl-: Another structurally related compound but with different functional groups.
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique structure and diverse reactivity make it a valuable subject of study in the fields of chemistry, biology, and medicine.
Properties
IUPAC Name |
prop-2-enyl 2-(3-ethyl-4-methyl-2-oxochromen-7-yl)oxyacetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O5/c1-4-8-20-16(18)10-21-12-6-7-14-11(3)13(5-2)17(19)22-15(14)9-12/h4,6-7,9H,1,5,8,10H2,2-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIDQXKDSWHQAAO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C2=C(C=C(C=C2)OCC(=O)OCC=C)OC1=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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